4-[(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methoxy]phenyl methyl ether
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Overview
Description
4-[(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methoxy]phenyl methyl ether is a complex organic compound that features a unique structure combining pyrrolo, triazolo, and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as a cyclin-dependent kinase 2 (CDK2) inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methoxy]phenyl methyl ether involves multiple steps, starting with the preparation of the pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core. This core is typically synthesized through a series of cyclization reactions involving appropriate precursors such as benzyl and diphenyl derivatives . The final step involves the etherification of the phenyl group with methoxy and methyl ether groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methoxy]phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methoxy]phenyl methyl ether has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a CDK2 inhibitor, which could be useful in cancer research.
Medicine: Potential therapeutic agent for the treatment of various cancers due to its ability to inhibit CDK2.
Industry: Could be used in the development of new pharmaceuticals and chemical products
Mechanism of Action
The mechanism of action of 4-[(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methoxy]phenyl methyl ether involves the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, this compound prevents the phosphorylation of target proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Thioglycoside derivatives
Uniqueness
4-[(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methoxy]phenyl methyl ether is unique due to its specific combination of pyrrolo, triazolo, and pyrimidine rings, which confer distinct biological activities. Its ability to inhibit CDK2 with high potency makes it a promising candidate for further research and development in cancer therapy .
Properties
Molecular Formula |
C34H27N5O2 |
---|---|
Molecular Weight |
537.6 g/mol |
IUPAC Name |
10-benzyl-4-[(4-methoxyphenoxy)methyl]-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C34H27N5O2/c1-40-27-17-19-28(20-18-27)41-22-29-36-34-31-30(25-13-7-3-8-14-25)32(26-15-9-4-10-16-26)38(21-24-11-5-2-6-12-24)33(31)35-23-39(34)37-29/h2-20,23H,21-22H2,1H3 |
InChI Key |
LIEQIIFSNHLOMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NN3C=NC4=C(C3=N2)C(=C(N4CC5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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